![molecular formula C10H22N4O2 B11718001 N-(3-{[3-(dimethylamino)propyl]amino}propyl)-2-(hydroxyimino)acetamide](/img/structure/B11718001.png)
N-(3-{[3-(dimethylamino)propyl]amino}propyl)-2-(hydroxyimino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-N-(3-{[3-(dimethylamino)propyl]amino}propyl)-2-(hydroxyimino)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a hydroxyimino group and a dimethylamino propyl chain. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(3-{[3-(dimethylamino)propyl]amino}propyl)-2-(hydroxyimino)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 3-(dimethylamino)propylamine with an appropriate acylating agent to form an intermediate amide. This intermediate is then reacted with hydroxylamine to introduce the hydroxyimino group, resulting in the final compound. The reaction conditions often involve controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for efficiency and yield, using industrial-grade reagents and equipment. Continuous flow reactors and automated systems may be employed to ensure consistent quality and scalability of production.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(3-{[3-(dimethylamino)propyl]amino}propyl)-2-(hydroxyimino)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or hydroxylamines.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or other electrophiles under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce various amines or hydroxylamines.
Scientific Research Applications
(2E)-N-(3-{[3-(dimethylamino)propyl]amino}propyl)-2-(hydroxyimino)acetamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Researchers are exploring its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (2E)-N-(3-{[3-(dimethylamino)propyl]amino}propyl)-2-(hydroxyimino)acetamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with enzymes or receptors, potentially modulating their activity. The dimethylamino propyl chain may enhance the compound’s solubility and facilitate its transport across cell membranes. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-(Aminomethyl)phenyl)-N,N-dimethylamine: This compound shares the dimethylamino group but lacks the hydroxyimino group, resulting in different chemical properties and applications.
Dichloroaniline: Although structurally different, dichloroaniline compounds also contain an amino group and are used in various chemical processes.
Uniqueness
The uniqueness of (2E)-N-(3-{[3-(dimethylamino)propyl]amino}propyl)-2-(hydroxyimino)acetamide lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H22N4O2 |
|---|---|
Molecular Weight |
230.31 g/mol |
IUPAC Name |
(2E)-N-[3-[3-(dimethylamino)propylamino]propyl]-2-hydroxyiminoacetamide |
InChI |
InChI=1S/C10H22N4O2/c1-14(2)8-4-6-11-5-3-7-12-10(15)9-13-16/h9,11,16H,3-8H2,1-2H3,(H,12,15)/b13-9+ |
InChI Key |
DDHXMDITSNVXAI-UKTHLTGXSA-N |
Isomeric SMILES |
CN(C)CCCNCCCNC(=O)/C=N/O |
Canonical SMILES |
CN(C)CCCNCCCNC(=O)C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


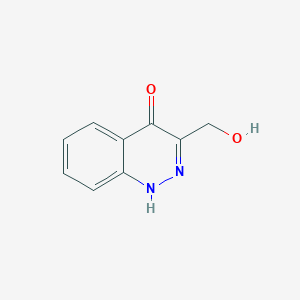
![1,3-Dihydrospiro[indole-2,4'-piperidine]-3-one](/img/structure/B11717931.png)
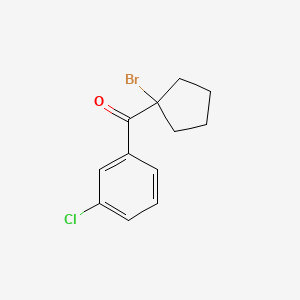
![8-Bromo-6-methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11717941.png)
![(6R)-4-hydroxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-trien-7-one](/img/structure/B11717952.png)
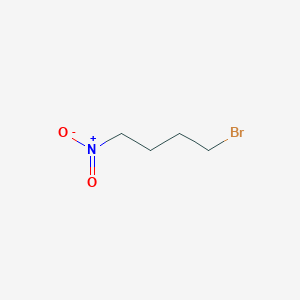
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N'-hydroxyethanimidamide](/img/structure/B11717968.png)

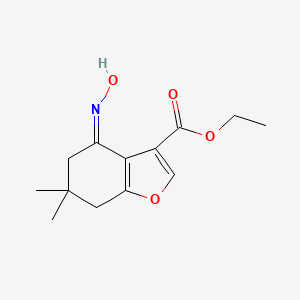
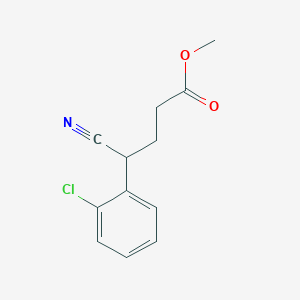

![[1,1'-Biphenyl]-2-carbothioamide](/img/structure/B11717991.png)

![7-Chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole Hydrochloride](/img/structure/B11718008.png)
